molecular formula C10H12O2 B3149404 4-Methoxyindan-1-ol CAS No. 67199-57-9

4-Methoxyindan-1-ol

Cat. No.: B3149404
CAS No.: 67199-57-9
M. Wt: 164.2 g/mol
InChI Key: ZKRBOZAOAJXXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyindan-1-ol is a derivative of 1-indanone . It’s a benzo-fused ketone and is suitable for use in the comparative study of the effect of different substituents on various benzo-fused ketones on the reaction kinetics .


Synthesis Analysis

The synthesis of this compound has been reported . It may be used in the following studies: Synthesis of isomeric mixture of oximes . It’s also used as a starting material in the synthesis of benzo-fused indolizidine and 4-methoxy-1-indanyl compound . It’s used in the synthesis of 4-methoxy-5-nitro-1-indanone by nitration reaction .

Scientific Research Applications

Stereochemical Reactivity in Radical Cations

A study by Bellanova et al. (2002) explored the reactivity of radical cations like 2,2-dimethyl-5-methoxyindan-1-ol. Their work focused on the stereoelectronic effects influencing side-chain fragmentation in alkylaromatic radical cations, highlighting the importance of bond alignment with the π-system for bond cleavage. This research is significant for understanding the chemical behavior of similar compounds in various reactions (Bellanova et al., 2002).

Catalysis and Synthesis

Gabriele et al. (2000) discussed the palladium-catalyzed synthesis involving compounds like 4-yn-1-ols. Their research provided insights into oxidative cyclization and methoxycarbonylation reactions, showcasing the potential of these compounds in synthetic organic chemistry and catalysis (Gabriele et al., 2000).

Asymmetric Resolution in Dopaminergic Compounds

Akbaba et al. (2016) investigated the synthesis and resolution of 2-amino-5-methoxyindane, a dopaminergic compound. Starting from 5-bromoindan-2-ol, they achieved high enantiopurity, demonstrating the compound's potential in dopaminergic research and drug development (Akbaba et al., 2016).

Neuroprotective Effects

Jang et al. (2014) identified a neuroprotective compound, 1-methoxyoctadecan-1-ol, from Uncaria sinensis. Their research revealed its efficacy in protecting neurons against glutamate-induced neurotoxicity and in a photothrombotic ischemia model. This compound has significant implications for treating neurological conditions like stroke (Jang et al., 2014).

Future Directions

Future research could focus on obtaining the S-enantiomer of indan-1-ol with high enantiomeric excess and satisfactory yield . This could be achieved using carrot callus cultures (Daucus carota L.), whereby the enzymatic system reduces indan-1-one and oxidizes indan-1-ol .

Biochemical Analysis

Biochemical Properties

It is known that methoxy groups can influence the biochemical properties of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors

Cellular Effects

It is known that methoxy groups can influence the cellular effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence cell function

Molecular Mechanism

It is known that methoxy groups can influence the molecular mechanisms of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that methoxy groups can influence the temporal effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methoxy groups can influence the dosage effects of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that methoxy groups can influence the metabolic pathways of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their interactions with enzymes or cofactors, effects on metabolic flux, or metabolite levels .

Transport and Distribution

It is known that methoxy groups can influence the transport and distribution of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their interactions with transporters or binding proteins, as well as their localization or accumulation .

Subcellular Localization

It is known that methoxy groups can influence the subcellular localization of molecules . For instance, methoxy groups can affect the optoelectronic properties and molecular packing of small-molecule electron acceptors, which can influence their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRBOZAOAJXXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101286397
Record name 1H-Inden-1-ol, 2,3-dihydro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67199-57-9
Record name 1H-Inden-1-ol, 2,3-dihydro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67199-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-ol, 2,3-dihydro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101286397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxyindan-1-ol
Reactant of Route 2
4-Methoxyindan-1-ol
Reactant of Route 3
4-Methoxyindan-1-ol
Reactant of Route 4
4-Methoxyindan-1-ol
Reactant of Route 5
4-Methoxyindan-1-ol
Reactant of Route 6
4-Methoxyindan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.